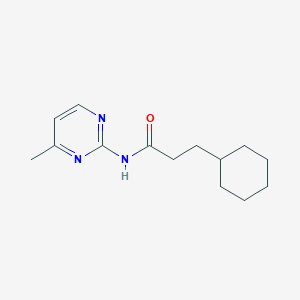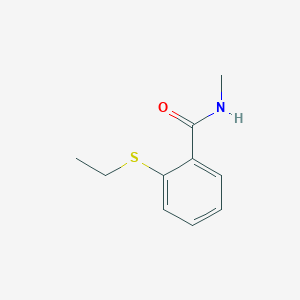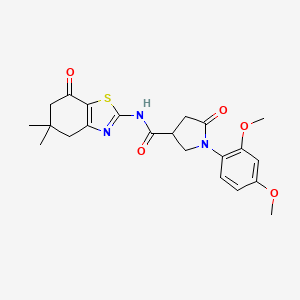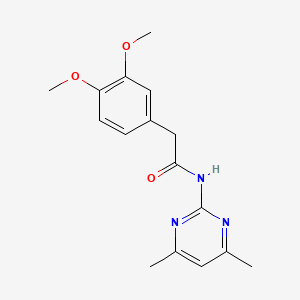![molecular formula C19H17ClN4O3S2 B14960232 3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B14960232.png)
3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-CHLOROPHENYL)SULFANYL]-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)SULFANYL]-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenethiol with an appropriate alkylating agent to form the 4-chlorophenylsulfanyl intermediate. This intermediate is then reacted with a pyrimidin-2-ylsulfamoylphenyl derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-CHLOROPHENYL)SULFANYL]-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
3-[(4-CHLOROPHENYL)SULFANYL]-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(4-CHLOROPHENYL)SULFANYL]-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-CHLOROPHENYL SULFANYL DERIVATIVES: These compounds share the 4-chlorophenylsulfanyl group and may exhibit similar chemical reactivity.
PYRIMIDIN-2-YL SULFAMOYL DERIVATIVES: Compounds with the pyrimidin-2-ylsulfamoyl group can have comparable biological activities.
Uniqueness
3-[(4-CHLOROPHENYL)SULFANYL]-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H17ClN4O3S2 |
|---|---|
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C19H17ClN4O3S2/c20-14-2-6-16(7-3-14)28-13-10-18(25)23-15-4-8-17(9-5-15)29(26,27)24-19-21-11-1-12-22-19/h1-9,11-12H,10,13H2,(H,23,25)(H,21,22,24) |
Clé InChI |
QXLAEVPZTGDLHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B14960162.png)
![4-[(4-Cyanophenyl)carbamoyl]phenyl acetate](/img/structure/B14960164.png)
![3,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B14960169.png)

![N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14960173.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B14960177.png)
![3-Cyclohexyl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14960197.png)


![Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate](/img/structure/B14960215.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide](/img/structure/B14960220.png)
![2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide](/img/structure/B14960224.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide](/img/structure/B14960239.png)

